

Technical Guide: Cyanine5 Azide Chloride in Cellular and Molecular Research

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Compound of Interest

Compound Name: Cyanine5 azide chloride

Cat. No.: B12394742

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CAS Number: 1267539-32-1

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Cyanine5 (Cy5) azide chloride, a key fluorescent probe in modern biological research. It details its chemical and physical properties, outlines experimental protocols for its application in bio-orthogonal chemistry, and illustrates its use in studying cellular signaling pathways.

Core Properties of Cyanine5 Azide Chloride

Cyanine5 azide chloride is a fluorescent dye belonging to the cyanine family, characterized by its bright emission in the far-red region of the electromagnetic spectrum.^[1] This property makes it an ideal tool for a variety of fluorescence-based applications, as it minimizes interference from cellular autofluorescence. The presence of an azide group allows for its covalent attachment to biomolecules through "click chemistry," a set of highly efficient and specific bio-orthogonal reactions.

Quantitative Data Summary

The key quantitative parameters of **Cyanine5 azide chloride** are summarized in the table below for easy reference and comparison.

Property	Value	Reference
CAS Number	1267539-32-1 (chloride)	[1][2][3][4]
Molecular Formula	C ₃₅ H ₄₅ ClN ₆ O	[1][2]
Molecular Weight	601.22 g/mol	[1][4]
Appearance	Dark blue powder	[1]
Excitation Maximum (λ _{ex})	~646 nm	[3][5]
Emission Maximum (λ _{em})	~662 nm	[3][5]
Solubility	Soluble in organic solvents (DMSO, DMF); poorly soluble in water	[1][6]
Storage Conditions	-20°C in the dark for up to 24 months	[1]

Experimental Protocols: Labeling with Cyanine5 Azide

Cyanine5 azide is primarily utilized in two types of click chemistry reactions for labeling biomolecules: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of Proteins

This protocol describes the labeling of an alkyne-modified protein with Cyanine5 azide.

Materials:

- Alkyne-modified protein in a buffer free of primary amines (e.g., PBS).
- Cyanine5 azide chloride.**
- Anhydrous DMSO or DMF.

- Copper(II) sulfate (CuSO_4).
- A reducing agent, such as sodium ascorbate.
- A copper(I)-stabilizing ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA).
- Protein purification spin column.
- Elution buffer (e.g., PBS).

Procedure:

- Protein Preparation:
 - Ensure the protein solution is at a concentration of 2-10 mg/mL in a buffer at pH 7.2-7.4, free from primary amines like Tris. If necessary, perform a buffer exchange.
- Reagent Preparation:
 - Prepare a 10 mM stock solution of Cyanine5 azide in anhydrous DMSO.
 - Prepare a 100 mM stock solution of sodium ascorbate in water. This solution should be made fresh.
 - Prepare a 100 mM stock solution of CuSO_4 in water.
 - Prepare a 200 mM stock solution of THPTA in water.
- Labeling Reaction:
 - In a microcentrifuge tube, combine the alkyne-modified protein solution with the Cyanine5 azide stock solution. A molar excess of 4 to 10-fold of the dye to the protein is recommended as a starting point.
 - Prepare the catalyst mix by combining the CuSO_4 and THPTA solutions in a 1:2 molar ratio and let it stand for a few minutes.
 - Add the catalyst mix to the protein-dye mixture.

- Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate should be around 40 equivalents relative to the azide.
- Incubate the reaction mixture for 30-60 minutes at room temperature, protected from light.
- Purification of the Labeled Protein:
 - Equilibrate a protein purification spin column according to the manufacturer's instructions.
 - Load the reaction mixture onto the column.
 - Centrifuge to separate the labeled protein from unreacted dye and catalyst.
 - Collect the eluate containing the purified Cy5-labeled protein.

Protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) in Live Cells

This protocol details the labeling of azide-modified biomolecules within live cells using a cyclooctyne-functionalized probe, which then can be detected with a Cyanine5 azide-modified secondary reagent if needed, or more directly, by metabolically labeling with an azido-sugar and detecting with a Cy5-DBCO conjugate. The latter is described here.

Materials:

- Cells cultured on coverslips or in imaging dishes.
- Azido-sugar for metabolic labeling (e.g., Ac₄ManNAz).
- DBCO-functionalized Cyanine5 (DBCO-Cy5).
- Cell culture medium.
- Phosphate-buffered saline (PBS).
- Fixative (e.g., 4% paraformaldehyde in PBS) for fixed-cell imaging.
- Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS) for intracellular targets.

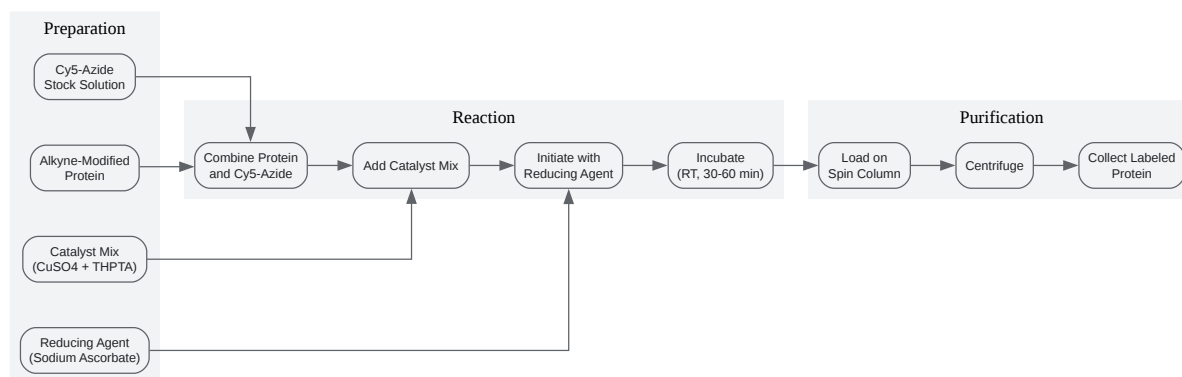
Procedure:

- Metabolic Labeling:
 - Culture cells in the presence of an azido-sugar (e.g., 50 μ M Ac₄ManNAz) for 1-3 days to allow for metabolic incorporation into cellular glycans.
- Labeling with DBCO-Cy5:
 - Wash the cells twice with warm PBS.
 - For live-cell imaging, incubate the cells with DBCO-Cy5 (typically 1-10 μ M) in serum-free medium for 30-60 minutes at 37°C, protected from light.
 - For fixed-cell imaging, first fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
 - If targeting intracellular molecules, permeabilize the cells with 0.1% Triton X-100 for 10-15 minutes.
 - Incubate the fixed (and permeabilized) cells with DBCO-Cy5 in PBS for 1 hour at room temperature, protected from light.
- Washing and Imaging:
 - Wash the cells three times with PBS to remove unbound probe.
 - If desired, counterstain with a nuclear stain like DAPI.
 - Image the cells using a fluorescence microscope with appropriate filter sets for Cy5 (Excitation/Emission ~650/670 nm).

Visualization of Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key experimental workflows and a representative signaling pathway where Cyanine5 azide can be employed.

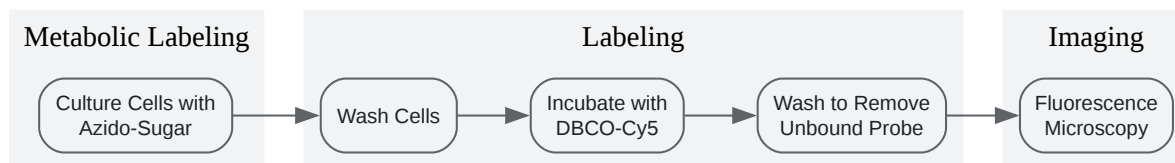
Experimental Workflow for CuAAC Labeling



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Caption: Workflow for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Experimental Workflow for SPAAC in Live Cells

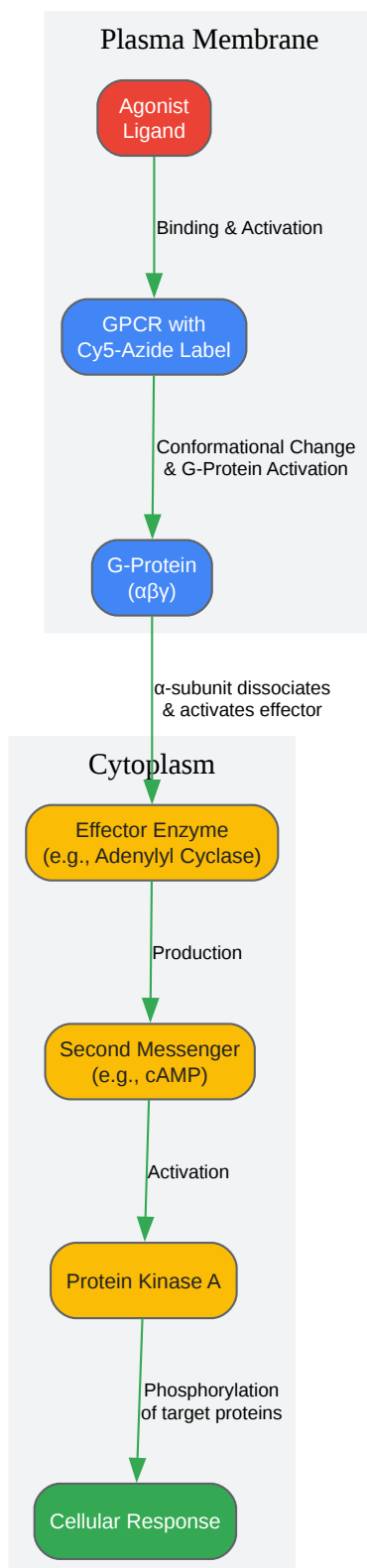


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Caption: Workflow for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

G-Protein Coupled Receptor (GPCR) Signaling Pathway

Cyanine5 azide, in conjunction with unnatural amino acid incorporation, can be used to label specific sites on GPCRs to study their conformational dynamics upon ligand binding.[1]

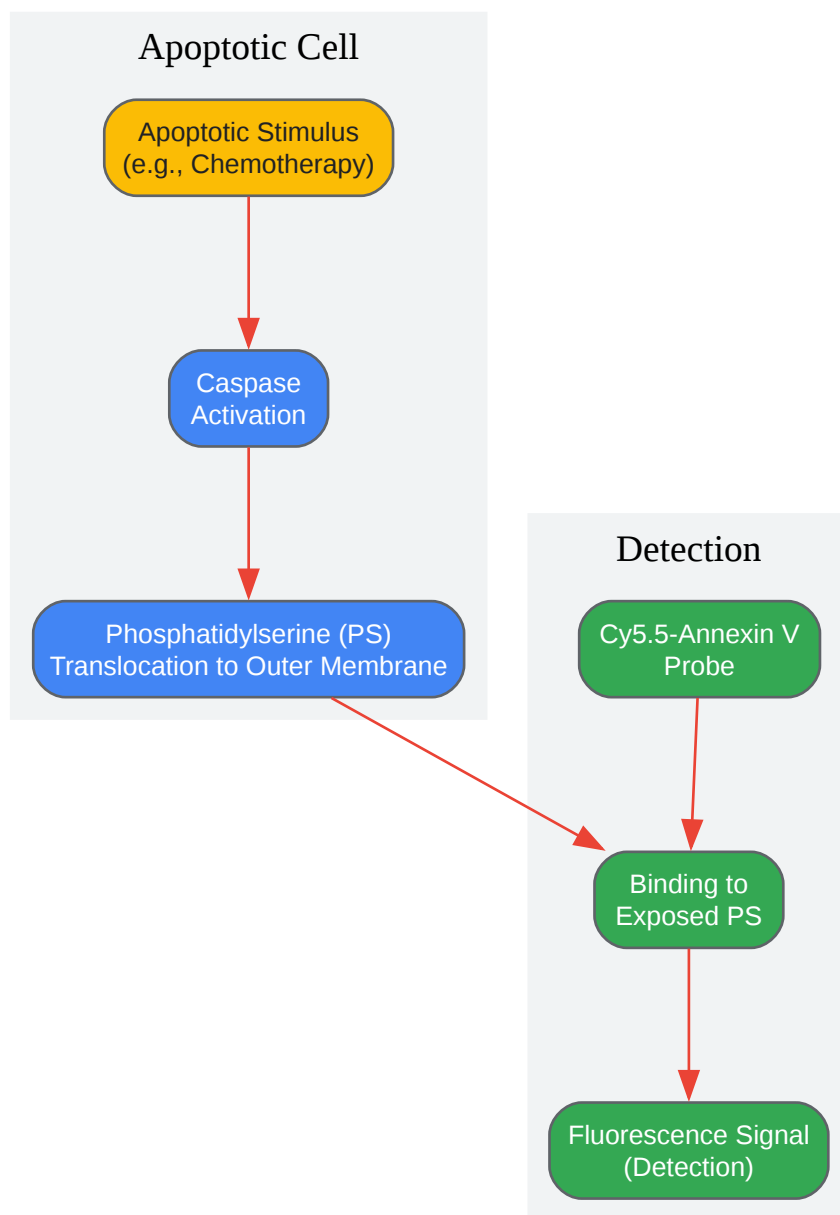


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Caption: GPCR signaling pathway visualization.

Apoptosis Detection Pathway

Cyanine5.5-labeled Annexin V can be used to detect one of the early hallmarks of apoptosis, the externalization of phosphatidylserine (PS).^{[2][4][7][8]}



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Caption: Apoptosis detection using Cy5.5-Annexin V.

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